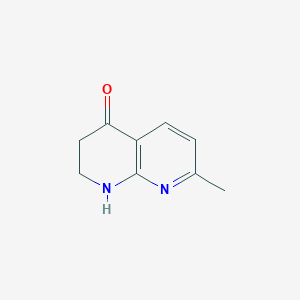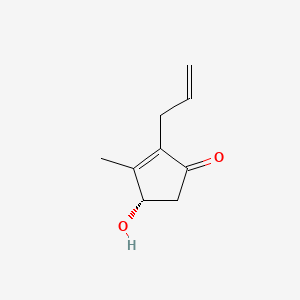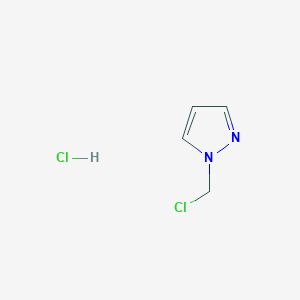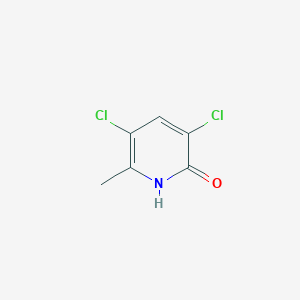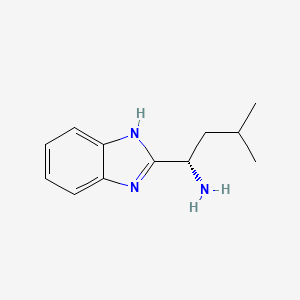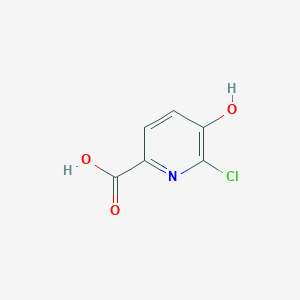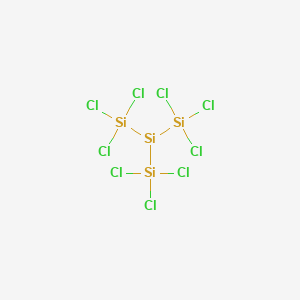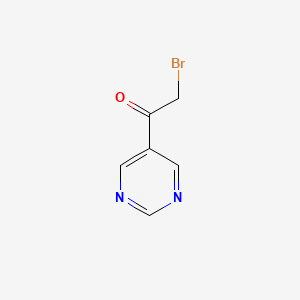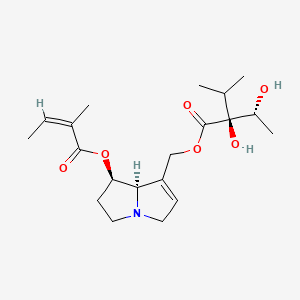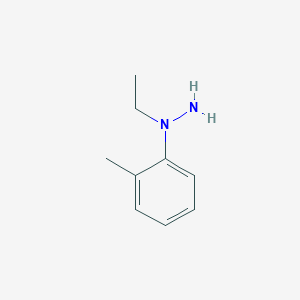
2,3,5-三甲基苯胺
概述
描述
2,3,5-Trimethylaniline is an aromatic amine with the molecular formula C₉H₁₃N. It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 2, 3, and 5 positions. This compound is of interest due to its applications in various fields, including organic synthesis and industrial chemistry .
科学研究应用
2,3,5-Trimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,3,5-Trimethylaniline is currently limited These properties are crucial in determining the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5-Trimethylaniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions with its targets.
生化分析
Biochemical Properties
2,3,5-Trimethylaniline plays a significant role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, 2,3,5-Trimethylaniline can form adducts with DNA and proteins, potentially leading to mutagenic effects .
Cellular Effects
2,3,5-Trimethylaniline has been shown to affect various types of cells and cellular processes. It can induce DNA damage in mammalian cells, leading to mutations and potentially carcinogenic effects . The compound influences cell signaling pathways by generating reactive oxygen species (ROS), which can activate stress response pathways and alter gene expression . Furthermore, 2,3,5-Trimethylaniline can disrupt cellular metabolism by interfering with mitochondrial function and ATP production .
Molecular Mechanism
At the molecular level, 2,3,5-Trimethylaniline exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently modify DNA and proteins . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, 2,3,5-Trimethylaniline can induce changes in gene expression by activating transcription factors involved in the cellular stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5-Trimethylaniline can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term exposure to 2,3,5-Trimethylaniline in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function . These effects are dose-dependent and can vary based on the duration of exposure.
Dosage Effects in Animal Models
The effects of 2,3,5-Trimethylaniline vary with different dosages in animal models. At low doses, the compound may cause minimal adverse effects, while higher doses can lead to significant toxicity . In animal studies, high doses of 2,3,5-Trimethylaniline have been associated with liver and kidney damage, as well as increased incidence of tumors . The threshold for toxic effects varies among different animal species, highlighting the importance of dose optimization in experimental settings.
Metabolic Pathways
2,3,5-Trimethylaniline is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of 2,3,5-Trimethylaniline are crucial for understanding its biological effects and potential toxicity.
Transport and Distribution
Within cells and tissues, 2,3,5-Trimethylaniline is transported and distributed through passive diffusion and active transport mechanisms . It can interact with various transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of 2,3,5-Trimethylaniline within the body can affect its overall toxicity and therapeutic potential.
Subcellular Localization
2,3,5-Trimethylaniline is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 2,3,5-Trimethylaniline can vary depending on its localization, with significant implications for its biochemical and toxicological effects.
准备方法
Synthetic Routes and Reaction Conditions
2,3,5-Trimethylaniline can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the resulting nitro compound to the corresponding amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Industrial Production Methods
In industrial settings, the production of 2,3,5-Trimethylaniline often involves the bromination of N,N,N-trimethylaniline. The process includes the preparation of sulfur bromine liquid, followed by a reaction where the mixture is cooled, subjected to centrifugal filtration, and washed with an organic solvent like xylene to obtain the final product .
化学反应分析
Types of Reactions
2,3,5-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
相似化合物的比较
Similar Compounds
2,4,6-Trimethylaniline: Another trimethyl derivative of aniline, differing in the positions of the methyl groups.
2,4,5-Trimethylaniline: Similar structure with methyl groups at the 2, 4, and 5 positions.
2,6-Diisopropylaniline: Contains isopropyl groups instead of methyl groups
Uniqueness
2,3,5-Trimethylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This distinct structure makes it suitable for particular applications in organic synthesis and industrial processes .
属性
IUPAC Name |
2,3,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-7(2)8(3)9(10)5-6/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDVTEHMPLVFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509744 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-77-1 | |
| Record name | 2,3,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
